molecular formula C12H20O5 B11828031 tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate

tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate

Cat. No.: B11828031
M. Wt: 244.28 g/mol
InChI Key: FEGJRMWFVYDQIV-IUCAKERBSA-N
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Description

Preparation Methods

The synthesis of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of tert-butyl alcohol and a suitable aldehyde in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .

In oxidation reactions, the formyl group can be converted to a carboxylic acid, while reduction reactions can convert the formyl group to an alcohol. Substitution reactions can involve the replacement of the tert-butyl group with other functional groups, leading to the formation of different derivatives of the compound.

Scientific Research Applications

tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound can be used in the study of enzyme mechanisms and as a potential lead compound for drug discovery. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can be compared with other similar compounds, such as tert-butyl acetate and tert-butyl formate. While all these compounds contain the tert-butyl group, they differ in their functional groups and overall structure . For example, tert-butyl acetate is an ester, while tert-butyl formate is a formate ester. These differences result in varying chemical properties and reactivity, highlighting the uniqueness of this compound.

Similar compounds include:

  • tert-Butyl acetate
  • tert-Butyl formate
  • tert-Butyl alcohol

Each of these compounds has its own set of applications and properties, making them useful in different contexts.

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate

InChI

InChI=1S/C12H20O5/c1-11(2,3)17-10(14)9-6-8(7-13)15-12(4,5)16-9/h7-9H,6H2,1-5H3/t8-,9-/m0/s1

InChI Key

FEGJRMWFVYDQIV-IUCAKERBSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)C(=O)OC(C)(C)C)C=O)C

Canonical SMILES

CC1(OC(CC(O1)C(=O)OC(C)(C)C)C=O)C

Origin of Product

United States

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